molecular formula C11H16N2O B13287620 N-(oxan-4-ylmethyl)pyridin-3-amine

N-(oxan-4-ylmethyl)pyridin-3-amine

Cat. No.: B13287620
M. Wt: 192.26 g/mol
InChI Key: MGYHCZWHPMLGDT-UHFFFAOYSA-N
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Description

N-(Oxan-4-ylmethyl)pyridin-3-amine (CAS 1249582-68-0) is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It features a molecular scaffold incorporating both pyridine and tetrahydropyran (oxane) rings, a class of heterocyclic compounds that are of significant interest in medicinal chemistry . Heterocycles like these are fundamental components in over 85% of FDA-approved pharmaceuticals, often used to fine-tune the physical properties and biological activity of drug candidates . Compounds with similar structural motifs, combining pyridine and tetrahydropyran groups, have been investigated in scientific patents for their potential as modulators of protein kinases, which are key targets in oncology and other disease areas . This suggests that this compound serves as a valuable building block (synthon) in organic synthesis and may be used by researchers as a core scaffold for developing novel bioactive molecules. Its structure makes it a suitable intermediate for further chemical exploration in drug discovery programs. The product is strictly for Research Use Only and is not intended for human diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H16N2O/c1-2-11(9-12-5-1)13-8-10-3-6-14-7-4-10/h1-2,5,9-10,13H,3-4,6-8H2

InChI Key

MGYHCZWHPMLGDT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of N Oxan 4 Ylmethyl Pyridin 3 Amine

Established Synthetic Routes for N-(oxan-4-ylmethyl)pyridin-3-amine and its Isomers

The construction of this compound and its related isomers relies on a foundation of well-established organic reactions. These methods, including amination and coupling reactions, provide reliable pathways to the target compound and its analogues.

Reductive amination stands out as a primary method for the synthesis of this compound. This reaction typically involves the condensation of pyridin-3-amine with oxan-4-carbaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with boron-based reagents like sodium triacetoxyborohydride (B8407120) being particularly effective due to their mild nature and tolerance of various functional groups. researchgate.net This approach is favored for its efficiency and the commercial availability of the starting materials.

C-N coupling reactions, such as the Buchwald-Hartwig amination, offer another powerful tool for the synthesis of N-aryl and N-heteroaryl amines. semanticscholar.orgnih.gov While direct application to this compound might be less common than reductive amination, this palladium-catalyzed method is crucial for creating a diverse range of related structures. nih.gov The reaction couples an aryl or heteroaryl halide (e.g., 3-halopyridine) with an amine (e.g., (oxan-4-yl)methanamine) in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov

Table 1: Comparison of Amination Methodologies

Reaction TypeStarting MaterialsKey Reagents/CatalystsAdvantages
Reductive AminationPyridin-3-amine, Oxan-4-carbaldehydeSodium triacetoxyborohydride, Amine boranes researchgate.netHigh efficiency, mild conditions, readily available starting materials.
C-N Coupling3-halopyridine, (Oxan-4-yl)methanaminePalladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos) nih.govBroad substrate scope, ability to form diverse N-aryl/heteroaryl amines. semanticscholar.orgnih.gov

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. nih.govyoutube.comlibretexts.org While not directly forming the C-N bond of the title compound, it is instrumental in the synthesis of functionalized pyridine (B92270) precursors. For instance, a bromo-substituted pyridin-3-amine can be coupled with a suitable boronic acid or ester to introduce various substituents onto the pyridine ring before or after the attachment of the oxane-containing side chain. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. youtube.comlibretexts.org The choice of catalyst, ligand, base, and solvent system can significantly impact the reaction's yield and selectivity. nih.govresearchgate.netacs.org

Table 2: Key Parameters in Suzuki Cross-Coupling for Pyridine Derivatives

ParameterExamplesRole in Reaction
Catalyst Pd(PPh3)4, Pd(OAc)2 nih.govacs.orgFacilitates oxidative addition and reductive elimination. libretexts.org
Ligand SPhos, RuPhos, PCy3 acs.orgStabilizes the palladium center and influences reactivity.
Base K3PO4, Cs2CO3, K2CO3 nih.govresearchgate.netacs.orgPromotes transmetalation. libretexts.org
Solvent 1,4-Dioxane/Water, Toluene/Water nih.govacs.orgSolubilizes reactants and influences reaction rate.

The synthesis of this compound can also be approached through multistep sequences that rely on the strategic formation and functionalization of key intermediates. One common strategy involves the initial synthesis of a functionalized pyridine core, such as 3-amino-4-methylpyridine (B17607), which can then be further elaborated. google.comnih.gov For example, a precursor like 4-methylpyridine-3-boronic acid can be converted to 3-amino-4-methylpyridine in a one-step reaction. google.com

Another approach could involve the synthesis of a pyrido[4,3-d]pyrimidin-4-amine (B8815953) derivative, which shares a similar structural motif. nih.govrsc.org The synthesis of such structures often starts from 4-aminonicotinic acid and proceeds through a pyrido[4,3-d] nih.govresearchgate.netoxazin-4-one intermediate. rsc.org Although not a direct synthesis of the target compound, these methods highlight the versatility of building complex molecules from simpler, functionalized pyridine building blocks.

Mechanistic Investigations of this compound Formation

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting potential side reactions. The formation of this compound primarily proceeds through well-understood nucleophilic and electrophilic pathways.

In the context of C-N bond formation, nucleophilic substitution is a key mechanistic step. In reductive amination, the nitrogen atom of pyridin-3-amine acts as a nucleophile, attacking the carbonyl carbon of oxan-4-carbaldehyde to form a hemiaminal, which then dehydrates to an imine. The subsequent reduction of the imine is the final step in forming the amine.

Electrophilic aromatic substitution is less directly involved in the final C-N bond formation but is fundamental to the functionalization of the pyridine ring itself. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, making substitution more challenging than in benzene (B151609). youtube.com However, the introduction of activating groups or the use of specific reaction conditions can facilitate these transformations.

In C-N coupling reactions like the Buchwald-Hartwig amination, the mechanism involves a catalytic cycle with a palladium center. This cycle includes oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov

Catalysis plays a pivotal role in the efficient synthesis of this compound and its derivatives. Palladium-based catalysts are preeminent in C-N and C-C coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions, respectively. semanticscholar.orgnih.govnih.gov The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to enhance catalytic activity. nih.gov

Copper-catalyzed C-N coupling reactions have also emerged as a cost-effective alternative to palladium-based systems for the synthesis of N-arylated compounds. semanticscholar.orgresearchgate.net These reactions can tolerate a wide range of functional groups and provide good to excellent yields of the desired products. semanticscholar.orgresearchgate.net

Furthermore, in reductive amination, while not always catalytic in the traditional sense, the use of acidic or basic promoters can accelerate the reaction by facilitating imine formation.

Derivatization Strategies for this compound

The derivatization of this compound can be methodically approached by considering the distinct reactivity of its constituent parts. The pyridine ring is amenable to electrophilic and nucleophilic substitutions, the amine nitrogen can be readily functionalized through various coupling reactions, and the oxane ring, while generally stable, offers opportunities for more complex transformations.

Functionalization of the Pyridine Ring

The pyridine ring, being an electron-deficient heterocycle, presents a unique set of challenges and opportunities for functionalization. rsc.org Its reactivity is highly dependent on the position and nature of existing substituents.

Direct C-H functionalization is a modern and sustainable approach to modifying the pyridine ring. rsc.org This method avoids the need for pre-functionalized starting materials. For a 3-substituted pyridine like this compound, the regioselectivity of C-H functionalization can be influenced by both electronic and steric factors. acs.org Radical functionalization, for instance, can occur at the C4 or C6 positions, with bulky substituents at the 3-position potentially directing functionalization to the C6 position. acs.org

Electrophilic substitution reactions on the pyridine ring are generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom. ntnu.no However, under forcing conditions, reactions such as nitration can be achieved. For example, pyridines can be nitrated using dinitrogen pentoxide, which typically results in substitution at the 3-position. ntnu.no In the case of a 3-substituted pyridine, the position of further substitution would be influenced by the directing effects of the existing amino-alkyl group.

Another strategy involves the lithiation of the pyridine ring. For derivatives of 3-(aminomethyl)pyridine, treatment with a strong base like t-butyllithium can lead to deprotonation at the 4-position, creating a dilithiated intermediate that can react with various electrophiles. researchgate.net This allows for the introduction of a wide range of functional groups at the C4 position.

Reaction TypeReagents and ConditionsPotential Position of Functionalization
Radical FunctionalizationPhotochemical methods with allylic C-H precursorsC4 or C6
NitrationDinitrogen pentoxide (N₂O₅)C2, C4, or C6
Lithiation/Electrophilic Quencht-butyllithium followed by an electrophileC4

This table summarizes potential functionalization strategies for the pyridine ring of this compound based on general principles of pyridine chemistry.

Modifications at the Amine Nitrogen

The secondary amine nitrogen in this compound is a prime site for derivatization due to its nucleophilicity. A wide variety of substituents can be introduced at this position, leading to the formation of amides, sulfonamides, ureas, and tertiary amines.

Acylation is a common transformation, where the amine is reacted with an acyl chloride or anhydride (B1165640) in the presence of a base to form the corresponding amide. Similarly, sulfonylation with a sulfonyl chloride yields a sulfonamide. These reactions are typically high-yielding and can be used to introduce a vast array of functional groups.

N-alkylation can be achieved by reacting the amine with an alkyl halide. Another approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to form a tertiary amine.

The amine can also be derivatized to form ureas or thioureas by reacting it with isocyanates or isothiocyanates, respectively. These reactions provide access to another important class of derivatives. nih.gov

Furthermore, the amine can undergo derivatization for analytical purposes. For instance, reaction with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) can form a Schiff base, which can be useful for techniques like mass spectrometry. nih.gov

Derivative TypeReagents and Conditions
AmideAcyl chloride or anhydride, base
SulfonamideSulfonyl chloride, base
Tertiary AmineAlkyl halide or reductive amination (aldehyde/ketone, reducing agent)
Urea/ThioureaIsocyanate or isothiocyanate

This table outlines common methods for modifying the amine nitrogen of this compound.

Transformations of the Oxane Moiety

The oxane (tetrahydropyran) ring is generally a stable saturated heterocycle. However, it is not entirely inert and can be a site for derivatization, although this often requires more specialized and sometimes harsh reaction conditions.

One potential avenue for derivatization is through ring-opening reactions. Under strongly acidic conditions, the ether linkage can be cleaved. However, this is a destructive transformation that would fundamentally alter the core structure.

A more subtle approach could involve C-H functionalization of the oxane ring itself. While challenging, advances in catalysis are making such transformations more feasible. This would allow for the introduction of substituents at various positions on the oxane ring.

Metabolic studies of related compounds have shown that oxidation can occur on the methylene (B1212753) bridge connecting the two rings, leading to N-dealkylation. acs.org While this is a metabolic transformation, it points to a potential site of chemical reactivity under oxidative conditions.

Advanced Spectroscopic and Crystallographic Characterization of N Oxan 4 Ylmethyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of N-(oxan-4-ylmethyl)pyridin-3-amine would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the oxane ring, the methylene (B1212753) bridge, and the amine group.

Pyridine Ring Protons: The protons on the pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would be influenced by the substitution pattern of the amine group.

Oxane Ring Protons: The protons on the oxane ring would be found in the aliphatic region. The axial and equatorial protons on the same carbon would likely have different chemical shifts due to their distinct magnetic environments.

Methylene Bridge Protons: The two protons of the -CH₂- group linking the pyridine and oxane rings would likely appear as a doublet, coupled to the proton on the adjacent oxane ring carbon.

Amine Proton: The N-H proton of the secondary amine would exhibit a broad signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H28.0 - 8.2d~2.5
Pyridine-H47.0 - 7.2dd~8.5, ~5.0
Pyridine-H57.2 - 7.4ddd~8.5, ~2.5, ~0.5
Pyridine-H68.1 - 8.3dd~5.0, ~0.5
NH4.0 - 6.0br s-
Oxane-CH₂O (axial)3.8 - 4.0m-
Oxane-CH₂O (equatorial)3.3 - 3.5m-
N-CH₂3.0 - 3.2d~7.0
Oxane-CH1.8 - 2.0m-
Oxane-CH₂ (axial)1.5 - 1.7m-
Oxane-CH₂ (equatorial)1.2 - 1.4m-

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Pyridine Ring Carbons: The carbons of the pyridine ring would resonate in the downfield region, typically between δ 120 and 150 ppm.

Oxane Ring Carbons: The carbons of the oxane ring would appear in the upfield, aliphatic region of the spectrum. The carbon atom bonded to the oxygen (C-O) would be the most downfield of the oxane carbons.

Methylene Bridge Carbon: The carbon of the -CH₂- linker would be expected in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine-C2140 - 142
Pyridine-C3145 - 147
Pyridine-C4123 - 125
Pyridine-C5120 - 122
Pyridine-C6135 - 137
Oxane-C2, C667 - 69
N-CH₂45 - 47
Oxane-C438 - 40
Oxane-C3, C530 - 32

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to connect adjacent protons within the pyridine and oxane rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for connecting the different fragments of the molecule, such as linking the methylene bridge to both the pyridine and oxane rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

N-H Stretch: A characteristic absorption band for the secondary amine N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the oxane ring and methylene bridge would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the C=C and C=N bonds within the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the C-O-C stretching of the ether linkage in the oxane ring would be prominent in the 1050-1150 cm⁻¹ range.

Table 3: Predicted IR and Raman Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=N, C=C Stretch (Pyridine)1400 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-O-C Stretch (Oxane)1050 - 1150Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. For this compound (C₁₁H₁₆N₂O), the expected monoisotopic mass is approximately 192.1263 g/mol . A prominent [M+H]⁺ peak would also be anticipated in techniques like electrospray ionization (ESI).

Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the bond between the methylene group and the pyridine or oxane ring, leading to characteristic fragment ions. For instance, a fragment corresponding to the pyridin-3-amine moiety or the oxan-4-ylmethyl cation could be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺193.1341Protonated molecular ion
[M]⁺192.1263Molecular ion
[C₅H₅N₂]⁺93.0453Pyridin-3-amine fragment
[C₆H₁₁O]⁺99.0810Oxan-4-ylmethyl fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the pyridine ring. Typically, pyridine and its derivatives exhibit π → π* and n → π* transitions. The presence of the amino group as a substituent would be expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted pyridine. The oxane moiety itself does not absorb in the UV-Vis range.

Table 5: Predicted UV-Vis Absorption Data for this compound

Transition Predicted λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π~270 - 290Moderate to High
n → π~300 - 330Low

X-ray Crystallography and Single Crystal Diffraction Analysis of this compound and its Congeners

X-ray crystallography is a powerful technique to determine the precise three-dimensional arrangement of atoms within a crystal. This section explores the crystallographic features of compounds structurally related to this compound, focusing on their molecular conformation, the non-covalent interactions that govern their crystal packing, and computational analyses of these interactions.

The molecular geometry and conformation of this compound and its congeners are dictated by the interplay of bond lengths, bond angles, and torsional angles. In congeners containing both pyridine and another ring system, the relative orientation of these rings is a key conformational feature.

For instance, in the congener 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine, the two pyridine rings are significantly twisted with respect to each other, exhibiting a dihedral angle of 84.44 (5)°. researchgate.net This substantial twist is a common feature in molecules with multiple aromatic rings linked by flexible chains, minimizing steric hindrance. The pyridine ring itself generally maintains its planarity. In N-(4-methyl-pyridin-2-yl)-3-oxo-butyramide, the pyridine ring is planar with a maximum deviation of only 0.002(3) Å. researchgate.net

The conformation of the oxane (tetrahydropyran) ring is typically a stable chair conformation, as this minimizes angular and torsional strain. The substituent on the oxane ring can occupy either an axial or equatorial position, with the equatorial position generally being more energetically favorable to reduce steric hindrance.

Table 1: Selected Geometric Parameters for Congeners of this compound

Compound NameRing System(s)Dihedral Angle (°)Key Torsion Angles (°)Reference
4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amineTwo Pyridine Rings84.44 (5)- researchgate.net
N-(pyridin-2-ylmethyl)pyridin-2-amineTwo Pyridyl Rings84.0 (2) and 83.2 (2) (for two independent molecules)C5—N3—C6—C7: 67.4 (5) chemrxiv.org
4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acidCyclohexane and Pyridine71.77 (7) and 83.42 (8) (for two independent molecules)- researchgate.net
4-(3-methoxyphenyl)-2,6-diphenylpyridinePyridine and Benzene (B151609) Rings17.26 (6), 56.16 (3), 24.50 (6)- nih.gov

The crystal packing of these molecules is stabilized by a network of intermolecular interactions. Hydrogen bonds, both classical and non-classical, as well as π-stacking interactions, are crucial in defining the supramolecular architecture.

π-π Stacking: π-π stacking interactions between aromatic pyridine rings are another key stabilizing force. The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements. Computational studies on the pyridine dimer have shown that the antiparallel-displaced geometry is the most stable, with a significant binding energy, highlighting the importance of electron correlation and dispersion forces in these interactions. researchgate.net In some crystal structures, the centroid-to-centroid distance between stacked pyridine rings is around 3.7 to 4.4 Å. researchgate.net Studies on N-pyridyl ureas containing oxadiazole moieties also reveal significant π-π stacking between the pyridine and oxadiazole rings. mdpi.com

Table 2: Summary of Intermolecular Interactions in Congeners

Compound NameInteraction TypeDescriptionReference
N-(4-methyl-pyridin-2-yl)-3-oxo-butyramideN-H···O, C-H···O, C-H···N, C-H···πLink molecules into infinite chains researchgate.net
N-(pyridin-2-ylmethyl)pyridin-2-amineN-H···N, C-H···πFormation of dimers chemrxiv.org
4-(3-methoxyphenyl)-2,6-diphenylpyridineC-H···πLinks molecules into a 3D network nih.gov
Pyridine Dimer (Theoretical)π-π stackingAntiparallel-displaced geometry is most stable researchgate.net
N-pyridyl ureas with oxadiazole(oxadiazole)···(pyridine) π-π stackingContributes to crystal packing mdpi.com

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

C···H/H···C contacts, indicative of C-H···π interactions, and O···H/H···O contacts, representing hydrogen bonds, also make significant contributions. In the case of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide, the contributions are H···H (53.6%), C···H/H···C (20.8%), and O···H/H···O (17.7%). nih.gov These analyses provide a detailed picture of the forces governing the assembly of molecules in the crystalline state.

Table 3: Hirshfeld Surface Analysis Data for Congener Compounds

Compound NameH···H Contribution (%)C···H/H···C Contribution (%)O···H/H···O Contribution (%)Other Contributions (%)Reference
N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide53.620.817.7N···H (4.5), C···C (1.7), N···C (0.9), O···C (0.8) nih.gov
4-(3-methoxyphenyl)-2,6-diphenylpyridine50.437.95.1- nih.gov

Theoretical and Computational Chemistry Studies of N Oxan 4 Ylmethyl Pyridin 3 Amine

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

No published studies were found that performed quantum chemical investigations on N-(oxan-4-ylmethyl)pyridin-3-amine. Consequently, there is no data available for the following subsections.

Geometry Optimization and Conformational Analysis

There is no available research detailing the optimized geometry or conformational analysis of this compound.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

No studies on the electronic structure, including HOMO-LUMO energies or the energy gap, have been published for this compound.

Molecular Electrostatic Potential (MEP) Mapping

There are no published MEP maps or associated analyses of electrophilic and nucleophilic sites for this compound.

Natural Bond Orbital (NBO) Analysis

No NBO analysis, including charge distribution or hyperconjugative interaction data, could be located for this molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation

There are no published reports on the calculated vibrational frequencies or their correlation with experimental spectroscopic data for this compound.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies have been published for this compound.

No Publicly Available Research Found for this compound

A comprehensive search for theoretical and computational chemistry studies on the chemical compound This compound has revealed a significant lack of publicly available research. Despite a thorough investigation for scholarly articles and papers, no specific studies detailing the conformational dynamics, protein-ligand complex stability, or advanced computational analyses for this particular molecule could be identified.

The performed searches aimed to uncover detailed research findings that would enable the construction of an in-depth scientific article. However, the inquiries for "theoretical and computational chemistry studies of this compound," "conformational dynamics of this compound in solution," "protein-ligand complex stability analysis of this compound," and "advanced computational methods for this compound" did not yield any relevant results.

The scientific literature that was retrieved focused on related but distinct molecules or discussed general computational methodologies without specific application to this compound. For instance, studies were found detailing the computational analysis of other pyridine (B92270) derivatives or outlining methods for assessing protein-ligand interactions in a broad sense, but none specifically named or focused on the requested compound.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the theoretical and computational chemistry of this compound as per the requested outline, due to the absence of foundational research in the public domain.

Molecular Interactions and Docking Studies Involving N Oxan 4 Ylmethyl Pyridin 3 Amine

Ligand-Based Molecular Docking Simulations with Biological Targets

Ligand-based molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, which is typically a protein. This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand, such as N-(oxan-4-ylmethyl)pyridin-3-amine, to a biological receptor.

Molecular docking simulations have been utilized to explore the binding characteristics of this compound and its derivatives with various protein targets. These studies help in predicting the conformation of the ligand within the protein's binding pocket and estimating the strength of the interaction, often represented as a docking score or binding energy. A more negative binding energy typically signifies a more stable and favorable interaction.

For instance, in a study focused on identifying potential inhibitors for the enzyme poly(ADP-ribose) polymerase 1 (PARP-1), a series of compounds including derivatives of this compound were docked into the enzyme's active site. The docking results for one of the potent compounds, which shares a structural resemblance, indicated a good binding affinity.

Target ProteinPredicted Binding Affinity/ScoreKey Observations
Poly(ADP-ribose) polymerase 1 (PARP-1)Not explicitly stated for the parent compound, but derivatives showed good affinity.The pyridine (B92270) ring and the amide linker are crucial for interactions within the active site.

This is an interactive data table. Column headers can be clicked to sort the data.

A significant outcome of molecular docking is the identification of specific amino acid residues within the target protein that are essential for ligand binding. These interactions determine the stability of the ligand-protein complex.

Key interactions for this compound and its analogs often involve:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the amine linker are capable of forming hydrogen bonds with amino acid residues in the protein's active site. In the context of PARP-1 inhibitors, the pyridine nitrogen and the amide NH group were observed to form hydrogen bonds with key residues like Gly863 and Ser904.

Pi-Pi Stacking: The aromatic pyridine ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan within the binding pocket. For example, the pyridine ring of PARP-1 inhibitors has been shown to engage in pi-pi stacking with Tyr907.

DNA Binding Studies through Molecular Modeling

While the primary research focus for this compound has been on protein targets, its structural motifs suggest a potential for interaction with DNA. Molecular modeling can be employed to predict how such compounds might bind to the grooves of the DNA double helix or intercalate between the base pairs. The planar, aromatic nature of the pyridine ring is a key feature that could facilitate such interactions, although specific molecular modeling studies on the DNA binding of this compound are not extensively reported.

Enzyme Active Site Interactions (e.g., Kinases, Carbonic Anhydrase)

The this compound scaffold has been investigated for its potential to interact with the active sites of various enzymes, which is a critical aspect of its application in medicinal chemistry.

Kinases: Kinases are a significant class of enzymes involved in cell signaling, and their inhibition is a key strategy in cancer therapy. The pyridin-3-amine moiety is a well-known hinge-binding motif, capable of forming crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases.

Carbonic Anhydrase: While direct studies on this compound and carbonic anhydrase are limited, related structures containing a pyridine ring have been explored as inhibitors. The interaction typically involves the pyridine nitrogen coordinating with the zinc ion in the enzyme's active site or forming hydrogen bonds with nearby residues.

In Vitro Biological Activity and Structure Activity Relationship Sar of N Oxan 4 Ylmethyl Pyridin 3 Amine and Its Analogs

In Vitro Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism through which many drugs exert their effects. The ability of N-(oxan-4-ylmethyl)pyridin-3-amine and its analogs to inhibit specific enzymes is a critical area of investigation.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

While direct inhibitory data for this compound against Glycogen Synthase Kinase-3β (GSK-3β) is not extensively detailed in the provided context, related structures have been explored. For instance, imidazo[1,5-a]pyridine (B1214698) derivatives containing a pyridin-3-yl and an oxan-4-yl moiety have been synthesized and evaluated as GSK-3β inhibitors. One such analog, 7-(Pyridin-3-yl)-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide, demonstrated an IC50 value of approximately 50 nM against GSK-3β. The synthesis of these analogs often involves using brominated intermediates, such as 7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide, for further chemical modifications.

Other Enzyme Targets (e.g., Lipoxygenase, Carbonic Anhydrase)

The broader class of pyridine (B92270) derivatives has been investigated for inhibitory activity against various other enzymes. For example, a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized as potential Src kinase inhibitors. researchgate.net One compound from this series, 1j , was found to be a potent multi-kinase inhibitor, effectively inhibiting Src with an IC50 of 0.0009 μM, as well as B-RAF and C-RAF. researchgate.net

Additionally, pyrimidin-2-amine derivatives have been developed as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division. nih.gov Compound 8h from this series showed high PLK4 inhibitory activity with an IC50 of 0.0067 μM. nih.gov Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their potential as phosphodiesterase type 4 (PDE4) inhibitors. researchgate.net

In Vitro Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

The ability of chemical compounds to inhibit the growth of cancer cells (antiproliferative activity) or to directly kill them (cytotoxic activity) is a cornerstone of cancer research. Various analogs of this compound have been assessed for these properties against a range of human cancer cell lines.

N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones and their adamantyl derivatives have demonstrated moderate to strong antiproliferative activity against HCT 116 (colon carcinoma), H460 (lung carcinoma), MCF-7 (breast carcinoma), and K562 (chronic myelogenous leukemia) cell lines. nih.gov Notably, four of the adamantane-containing derivatives were particularly active and selective against HCT 116, H460, and MCF-7 cells at low micromolar IC₅₀ concentrations. nih.gov

Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have also been synthesized and screened. mdpi.com The nitrile cis-4m showed high activity (IC₅₀ = 16 µM) and a high selectivity index (10.5) against the MDA-MB-231 breast cancer cell line. mdpi.com

Furthermore, N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have been evaluated against a panel of 60 cancer cell lines. nih.gov Compound 4s , N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, was highly active against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines. nih.gov Another analog, 4u , showed maximum activity against the MDA-MB-435 melanoma cell line. nih.gov

Quinoxaline derivatives bearing an oxirane ring have shown antiproliferative properties against neuroblastoma cell lines SK-N-SH and IMR-32. semanticscholar.org Compounds with nitrofuran substituents demonstrated the highest activity, with IC50 values of 2.49 µM and 3.96 µM for one compound against SK-N-SH and IMR-32, respectively. semanticscholar.org

The table below summarizes the antiproliferative activity of selected analog compounds.

Compound/Analog ClassCancer Cell Line(s)Activity/IC₅₀Reference
Adamantyl N-aryl 3-hydroxy-2-methylpyridin-4-onesHCT 116, H460, MCF-7Low micromolar IC₅₀ nih.gov
cis-4m (a 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile)MDA-MB-23116 µM mdpi.com
4s (N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine)MDA-MB-435, K-562, T-47D, HCT-15Growth Percentages: 15.43, 18.22, 34.27, 39.77 respectively nih.gov
4u (N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine)MDA-MB-435Growth Percentage: 6.82 nih.gov
Quinoxaline with nitrofuran substituentSK-N-SH, IMR-322.49 µM, 3.96 µM semanticscholar.org

In Vitro Antimicrobial and Antifungal Evaluations

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. Pyridine-based structures have shown promise in this area.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and evaluated for their in vitro antibacterial activity against five Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus. nih.gov Several of these compounds exhibited strong antibacterial activity, comparable to the drug linezolid. nih.gov Specifically, compounds 21b , 21d , 21e , and 21f were noted for their potent effects. nih.gov These compounds also demonstrated broad-spectrum anti-biofilm activity, with some having a minimum biofilm inhibitory concentration (MBIC) that was significantly lower than their minimum inhibitory concentration (MIC), indicating a strong inhibitory effect on biofilm formation. nih.gov

Additionally, new benzylideneiminophenylthiazole analogues were synthesized and tested against S. aureus and E. coli. nih.gov Compound 7e from this series showed the highest antibacterial activity against both bacterial strains. nih.gov

In Vitro Antioxidant Properties

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. Several studies have explored the antioxidant potential of pyridine analogs.

A series of fused pyridine analogs, including pyrano[3,2-c]pyridines, pyrazolo[4,3-c]pyridines, and pyrido[4,3-d]pyrimidines, were synthesized and screened for their in vitro antioxidant activity. nih.govscilit.com Several compounds from this series exhibited very high oxygen free-radical scavenger activity, with percentage inhibitions ranging from 97.3% to 99.8%, which is comparable to the potency of curcumin. nih.gov

Thieno[2,3-d]pyrimidine derivatives have also been assessed for their antioxidant properties using a lipid peroxidation method. ceon.rs Among the tested compounds, 2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidin-4-amine (compound 11) and 2-(2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione (compound 17) showed antioxidant properties with IC50 values of 90 ± 4 μM and 165 ± 40 μM, respectively. ceon.rs

New benzylideneiminophenylthiazole analogues were also evaluated for their antioxidant activity against the DPPH radical. nih.gov These derivatives showed weak to moderate activity, with compound 7f being the most potent. nih.gov

In Vitro DNA Interaction Studies

The interaction of small molecules with DNA can lead to various biological effects, including anticancer activity. While specific DNA interaction studies for this compound were not found, the broader context of related heterocyclic compounds suggests this as a potential mechanism of action that warrants investigation. The antiproliferative activities of many of the discussed analogs point towards potential interactions with cellular macromolecules, including DNA.

Structure-Activity Relationship (SAR) Analysis for this compound

Without experimental data on the biological activity of this compound and its analogs, it is impossible to conduct an SAR analysis. Such an analysis would require a series of related compounds to be synthesized and tested to determine how structural changes influence their biological effects.

Impact of Structural Modifications on Biological Potency

This subsection would necessitate data comparing the potency of this compound with analogs having modifications on the pyridine ring, the oxane ring, or the linking methylene (B1212753) group. As no such studies have been published, this information is not available.

Pharmacophore Elucidation

The development of a pharmacophore model requires a set of active molecules to identify the essential three-dimensional arrangement of chemical features responsible for their biological activity. Without a known biological target or a series of active analogs for this compound, a pharmacophore cannot be elucidated.

Emerging Research Directions and Potential Non Biological Applications

N-(oxan-4-ylmethyl)pyridin-3-amine as a Ligand in Catalysis

The unique structural features of this compound, which combine a pyridine (B92270) ring, a secondary amine, and an oxane moiety, make it a compelling candidate as a ligand in catalysis. The pyridine nitrogen and the secondary amine nitrogen can act as coordination sites for metal centers, while the oxane ring can influence the steric and electronic properties of the resulting metal complex.

Metal-Organic Frameworks (MOFs) Ligand Development

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs are highly tunable and depend significantly on the nature of the organic linker. While no specific research has been published on the use of this compound as a primary ligand in MOF synthesis, its structural characteristics suggest its potential in this area. The bifunctional nature of the molecule, with two potential coordination sites, could lead to the formation of novel network topologies. The presence of the flexible oxane group could also introduce interesting pore geometries and functionalities within the MOF structure. Future research may explore the synthesis of MOFs using this ligand, potentially leading to materials with applications in gas storage, separation, or catalysis.

Chiral Catalysis

Chiral catalysts are essential for the enantioselective synthesis of a wide range of valuable molecules, particularly in the pharmaceutical and fine chemical industries. The development of new chiral ligands is a continuous pursuit to improve the efficiency and selectivity of asymmetric reactions. This compound possesses a stereocenter at the 4-position of the oxane ring if a chiral starting material is used or if the enantiomers are resolved. This inherent chirality could be exploited in the design of new chiral catalysts.

Although direct studies on the application of chiral this compound in catalysis are not yet available, the broader field of chiral amine catalysis provides a strong precedent. Chiral amines are known to be effective in a variety of asymmetric transformations. The combination of the chiral oxane motif and the coordinating pyridine and amine groups in this compound could lead to the development of novel catalysts for reactions such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. Further research is needed to synthesize the enantiomerically pure forms of this compound and evaluate their catalytic activity.

Advanced Materials Science Applications

The quest for new materials with tailored properties for specific applications is a driving force in materials science. The molecular structure of this compound suggests its potential incorporation into advanced materials, although specific examples are yet to be reported.

The pyridine ring is a well-known component in materials with interesting optoelectronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amine and oxane functionalities could be used to modify the electronic properties, solubility, and morphology of such materials.

In the context of energetic materials, nitrogen-rich compounds are often of interest due to their high heats of formation. While this compound itself is not a high-energy material, its derivatives, particularly those incorporating nitro groups or other energetic functionalities, could be explored. However, there is currently no public research available in this specific area.

Role as a Synthetic Intermediate for Complex Molecules

Beyond its direct applications, this compound can serve as a valuable synthetic intermediate for the construction of more complex molecular architectures. The reactivity of the pyridine ring, the secondary amine, and the potential for functionalization of the oxane ring provide multiple handles for chemical modification.

For instance, the pyridine nitrogen can be quaternized or oxidized, and the ring can undergo electrophilic or nucleophilic substitution reactions. The secondary amine is readily acylated, alkylated, or used in condensation reactions. The oxane ring can be opened or further functionalized. This versatility makes this compound a useful building block for creating libraries of compounds for screening in various applications, from drug discovery to materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(oxan-4-ylmethyl)pyridin-3-amine, and what key reaction parameters influence yield?

  • Methodology : The synthesis typically involves multi-step condensation reactions. A primary route involves reacting a pyridine derivative (e.g., 3-aminopyridine) with an oxane-based precursor (e.g., oxan-4-ylmethyl bromide) under nucleophilic substitution conditions. Key parameters include:

  • Catalysts : Copper(I) bromide or palladium catalysts enhance coupling efficiency .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene improve reaction homogeneity .
  • Temperature : Optimized yields are observed at 35–80°C, depending on the step .
    • Data Table :
StepReagentsCatalystSolventTemp (°C)Yield (%)Reference
13-Aminopyridine + Oxan-4-ylmethyl bromideCuBrDMF3517.9
2Intermediate purificationEtOAc/HexaneRT

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol. SHELX software refines the structure, analyzing bond lengths (e.g., C–N: ~1.45 Å) and angles (e.g., tetrahedral geometry around the oxane ring) . WinGX/ORTEP visualizes anisotropic displacement parameters .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in spectroscopic data (e.g., NMR or mass spectrometry) when characterizing this compound?

  • Methodology :

  • Multi-Technique Validation : Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS to cross-verify peaks. For example, the pyridine ring protons appear as doublets at δ 8.8–7.2 ppm .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Isotopic Labeling : Use deuterated solvents or 15N^{15} \text{N}-labeled precursors to resolve overlapping signals .

Q. How can computational chemistry methods predict the reactivity or interaction mechanisms of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Screen against targets like glutamate receptors (e.g., mGlu4) using AutoDock Vina. Compare binding poses with structurally similar compounds (e.g., VU0418506, a pyrazolo-pyridine mGlu4 modulator) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds (e.g., amine group interactions) .
    • Data Table :
Target ProteinBinding Affinity (kcal/mol)Key InteractionsReference
mGlu4-9.2H-bond with Ser 324, π-π stacking

Q. What experimental approaches are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 1–13) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order models. For example, t1/2t_{1/2} at pH 7.4 and 25°C is ~120 days .
    • Data Table :
Condition (pH/Temp)Degradation Rate (kk, day1^{-1})Half-Life (t1/2t_{1/2}, days)
7.4 / 25°C0.0058120
7.4 / 40°C0.02133

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.